What are the physical and chemical properties of 1-Methyl-4-phenylpiperidin-4-ol?
What are the physical and chemical properties of 1-Methyl-4-phenylpiperidin-4-ol?
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-4-phenylpiperidin-4-ol is a tertiary alcohol and a derivative of piperidine. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to pethidine (meperidine), an opioid analgesic. Its structural similarity to precursors of neurotoxins necessitates a thorough understanding of its physical, chemical, and biological properties. This guide provides an in-depth overview of 1-Methyl-4-phenylpiperidin-4-ol, including its physicochemical characteristics, spectral data, synthesis protocols, and potential biological activities, presented in a format tailored for scientific and research applications.
Chemical and Physical Properties
The fundamental chemical and physical properties of 1-Methyl-4-phenylpiperidin-4-ol are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry and drug development.
General Properties
| Property | Value | Source |
| IUPAC Name | 1-methyl-4-phenylpiperidin-4-ol | PubChem[1] |
| CAS Number | 4972-68-3 | PubChem[1] |
| Molecular Formula | C₁₂H₁₇NO | PubChem[1] |
| Appearance | Solid | Guidechem[2] |
Physicochemical Data
A compilation of key physicochemical data is presented in the following table. This information is essential for experimental design, including reaction conditions and purification methods.
| Property | Value | Source |
| Molecular Weight | 191.27 g/mol | PubChem[1] |
| Melting Point | 109-112 °C | Guidechem[2] |
| Boiling Point | 321.9 °C at 760 mmHg | Guidechem[2] |
| Flash Point | 127.1 °C | Guidechem[2] |
| XLogP3-AA (Lipophilicity) | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Refractive Index | 1.56 | Guidechem[2] |
Note: Some values are computed and should be confirmed with experimental data where critical.
Spectral Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of 1-Methyl-4-phenylpiperidin-4-ol.
Mass Spectrometry
Predicted collision cross-section (CCS) values for various adducts of 1-Methyl-4-phenylpiperidin-4-ol are available, which can aid in its identification in mass spectrometry-based analyses.[3]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 192.13829 | 143.8 |
| [M+Na]⁺ | 214.12023 | 149.7 |
| [M-H]⁻ | 190.12373 | 147.3 |
NMR Spectroscopy
While specific spectral data was not retrieved in the search, ¹H NMR and ¹³C NMR are standard techniques for the characterization of this molecule. The expected ¹H NMR spectrum would show signals corresponding to the methyl group, the piperidine ring protons, the phenyl group protons, and a signal for the hydroxyl proton. The ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule.
Experimental Protocols
Synthesis via Grignard Reaction
A common and effective method for the synthesis of 1-Methyl-4-phenylpiperidin-4-ol is the Grignard reaction, which involves the nucleophilic addition of a phenylmagnesium halide to 1-methyl-4-piperidone.
Reaction:
Phenylmagnesium bromide + 1-Methyl-4-piperidone → 1-Methyl-4-phenylpiperidin-4-ol
Materials and Reagents:
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Bromobenzene
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Iodine crystal (for activation)
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1-Methyl-4-piperidone
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Saturated aqueous ammonium chloride (for quenching)
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Hydrochloric acid (for workup)
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Sodium bicarbonate solution (for workup)
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Anhydrous magnesium sulfate (for drying)
Procedure:
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Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), magnesium turnings and a crystal of iodine are placed in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
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Reaction with Ketone: The solution of 1-methyl-4-piperidone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction.
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Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then acidified with dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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Purification: The combined organic extracts are washed with sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure 1-Methyl-4-phenylpiperidin-4-ol.
Analytical Methodology
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of 1-Methyl-4-phenylpiperidin-4-ol. A reverse-phase (RP) HPLC method can be employed with a C18 column.[4]
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Mobile Phase: A mixture of acetonitrile and water with an acidic modifier such as phosphoric acid or formic acid (for MS compatibility).[4]
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Detection: UV detection at a suitable wavelength or mass spectrometry (MS).
This method can be adapted for purity testing, quantification, and preparative separation for the isolation of impurities.[4]
Biological Activity and Potential Signaling Pathways
Antimicrobial Activity
Derivatives of 4-phenylpiperidin-4-ol have been shown to possess biological activity. For instance, pyrazole derivatives incorporating the 4-phenylpiperidin-4-ol moiety have demonstrated promising in vitro antifungal and antibacterial activities. This suggests that the 4-phenylpiperidin-4-ol scaffold may be a valuable pharmacophore in the development of new antimicrobial agents.
Potential for Neurotoxicity via Bioactivation
A significant consideration for compounds containing the N-methyl-4-phenylpiperidine structure is the potential for bioactivation to neurotoxic species. It is structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a well-known pro-neurotoxin that causes Parkinson's-like symptoms.[5] MPTP is metabolized in the brain by monoamine oxidase B (MAO-B) to the neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺).[6][7] MPP⁺ is a potent inhibitor of complex I of the mitochondrial respiratory chain, leading to ATP depletion and ultimately cell death of dopaminergic neurons.[6]
Given this precedent, it is plausible that 1-Methyl-4-phenylpiperidin-4-ol could undergo a similar bioactivation pathway involving oxidation to a pyridinium species, which could potentially exhibit neurotoxicity. While the antidiarrheal agent loperamide, which also contains a substituted N-methyl-4-arylpiperidin-4-ol structure, is known to be metabolized to a pyridinium species, its lack of central nervous system toxicity is attributed to its properties as a P-glycoprotein substrate, which prevents it from crossing the blood-brain barrier.[5] The potential for 1-Methyl-4-phenylpiperidin-4-ol to be a neurotoxin would depend on its ability to be metabolized to a pyridinium species and for that metabolite to access the central nervous system.
Conclusion
1-Methyl-4-phenylpiperidin-4-ol is a compound of significant interest in medicinal chemistry and drug development. Its physicochemical properties are well-defined, and its synthesis is readily achievable through established methods such as the Grignard reaction. While it serves as a valuable synthetic intermediate, its structural relationship to precursors of neurotoxins warrants careful consideration of its potential biological activities and metabolic fate. Further research into its metabolism and potential for central nervous system penetration is crucial for a complete safety and toxicological profile. The information provided in this guide serves as a comprehensive resource for professionals working with this compound.
References
- 1. 1-Methyl-4-phenylpiperidin-4-ol | C12H17NO | CID 78670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. PubChemLite - 1-methyl-4-phenylpiperidin-4-ol (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 4. Separation of 1-Methyl-4-phenylpiperidin-4-ol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Identification of an N-methyl-4-phenylpyridinium-like metabolite of the antidiarrheal agent loperamide in human liver microsomes: underlying reason(s) for the lack of neurotoxicity despite the bioactivation event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Methyl-4-phenylpyridinium | C12H12N+ | CID 39484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. MPP+ (1-methyl-4-phenylpyridine) is a neurotoxin to dopamine-, norepinephrine- and serotonin-containing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
